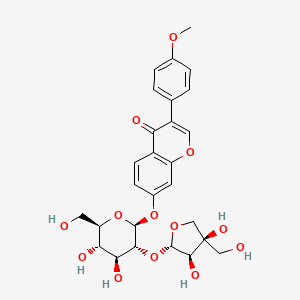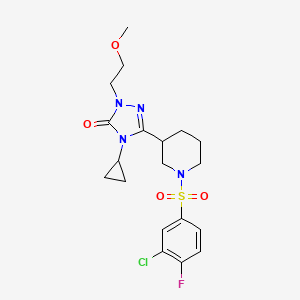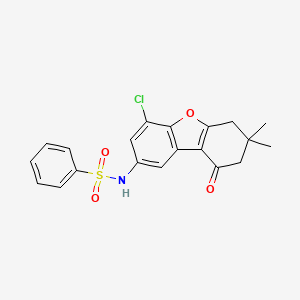
1-(4-fluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is a useful research compound. Its molecular formula is C15H21FN2O3 and its molecular weight is 296.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Variability in Biginelli Reaction
- Application : A study by Strashilina et al. (2018) explored the modified Biginelli reaction with 4-hydroxy-6-methyl-2H-pyran-2-one and aromatic aldehydes, including urea. This research provides insights into the transformations that can occur under different conditions, relevant to the synthesis of compounds like the one you're interested in (Strashilina et al., 2018).
Potential in Psoriasis Treatment
- Application : Li et al. (2016) identified a compound, structurally similar to the one , as a potent FLT3 inhibitor with significant antipsoriatic effects. This indicates potential applications in autoimmune disease treatment (Li et al., 2016).
Hydrogelator Properties
- Application : Lloyd and Steed (2011) researched a urea compound forming hydrogels in various acids. The study focuses on how the gel's physical properties can be tuned, which could be relevant for materials science applications (Lloyd & Steed, 2011).
Adsorption on Stainless Steel
- Application : Research by Olusola et al. (2009) investigated the adsorption behavior of a similar urea compound on stainless steel. This has implications for corrosion inhibition and protective coating development (Olusola et al., 2009).
Base-Catalyzed Rearrangement and Hydrolysis
- Application : The study by Baťová et al. (2014) provides insights into the base-catalyzed hydrolysis of structurally similar compounds. Understanding these reactions is crucial for pharmaceutical and chemical synthesis (Baťová et al., 2014).
Cardiac Myosin Activators
- Application : Manickam et al. (2017) synthesized flexible urea derivatives as selective cardiac myosin ATPase activators, indicating potential applications in heart failure treatment (Manickam et al., 2017).
Crystal Structure Analysis
- Application : The research by Kariuki et al. (2021) on the crystal structure of similar fluorophenyl compounds can aid in understanding the physical properties and potential applications in material science (Kariuki et al., 2021).
Synthesis of Active Metabolites
- Application : Chen et al. (2010) detailed the synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the compound's role in pharmaceutical development (Chen et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c16-12-1-3-13(4-2-12)18-15(20)17-8-5-14(19)11-6-9-21-10-7-11/h1-4,11,14,19H,5-10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPNHTCCVXISEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)


![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)



![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
